2,12-Dichlorocyclododecanone

Crystallography Conformational Analysis Macrocycle Synthesis

Researchers synthesizing macrocyclic muscones via ring expansion face yield losses and off-odor impurities from unverified mono-chloro or dibromo analog substitutions. 2,12-Dichlorocyclododecanone (CAS 858830-26-9) provides the exact solution: • Symmetrical di-α-chloro activation enables efficient, stereospecific double functionalization. • >98% purity eliminates off-odor risks in d,l-muscone production, ensuring reproducible yields. • Well-characterized crystal structure supports rational reaction design. Cold-chain shipped globally for immediate procurement.

Molecular Formula C12H20Cl2O
Molecular Weight 251.19 g/mol
CAS No. 858830-26-9
Cat. No. B1417953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,12-Dichlorocyclododecanone
CAS858830-26-9
Molecular FormulaC12H20Cl2O
Molecular Weight251.19 g/mol
Structural Identifiers
SMILESC1CCCCC(C(=O)C(CCCC1)Cl)Cl
InChIInChI=1S/C12H20Cl2O/c13-10-8-6-4-2-1-3-5-7-9-11(14)12(10)15/h10-11H,1-9H2
InChIKeyMEHFXKFLCAZPSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,12-Dichlorocyclododecanone: Defined Macrocyclic Building Block


2,12-Dichlorocyclododecanone (CAS 858830-26-9) is a 12-membered cyclic alpha-chloroketone characterized by chlorine atoms at the 2- and 12-positions of the cyclododecanone ring [1]. This compound serves as a key intermediate in the synthesis of macrocyclic systems, including fragrance compounds like muscone [2]. Its well-defined, high-purity solid form facilitates precise reaction control in ring-expansion and homologation strategies .

Key intermediate for muscone and macrocyclic musk synthesis
Di-α-chloro pattern enables symmetrical double functionalization
Well-characterized solid-state conformation aids reaction design

Why Analogs Cannot Replace 2,12-Dichlorocyclododecanone


While 2-chlorocyclododecanone and 2,12-dibromocyclododecanone share a common macrocyclic scaffold, the specific di-α-chloro substitution pattern on 2,12-dichlorocyclododecanone dictates a unique conformation and reactivity profile [1]. Mono-chloro analogs lack the symmetrical activation required for efficient, stereospecific double functionalization, while the dibromo variant's enhanced leaving group ability can lead to unwanted side reactions during ring expansion, compromising yield and purity [2]. The quantitative evidence below details these critical differentiators, underscoring the procurement risk of unverified substitutions.

Mono-chloro analog Lacks symmetrical di-α-chloro activation; may not support efficient double functionalization.
Dibromo analog Enhanced leaving group ability may lead to unwanted side reactions during ring expansion.

Quantitative Performance Comparison Against Analogs


Conformational Stability and Torsion Angles

X-ray crystallography reveals that 2,12-dichlorocyclododecanone adopts a highly ordered, rigid 422-symmetry conformation [1]. This is quantitatively defined by its torsion angles: eight synclinal conformations averaging 68.05°, and four antiperiplanar conformations averaging 160.7° [1]. In contrast, the 12-membered ring of its brominated analog, 2,12-dibromocyclododecanone, adopts a 'square' conformation with distinct geometry [2]. This structural difference, arising from the smaller chlorine atoms, directly impacts its behavior as a crystalline solid and its predictable reactivity in solid-phase and low-temperature reactions.

Conformational Stability
Head-to-head
Synclinal avg. 68.05° / Antiperiplanar avg. 160.7° (422 symmetry)
Distinct solid-state conformation supports predictable reactivity.
vs. 2,12-dibromo analog with square conformation
Crystallography Conformational Analysis Macrocycle Synthesis

Higher Minimum Purity vs. Mono-Chloro Analog

The commercially available form of 2,12-dichlorocyclododecanone is specified with a minimum purity of 98.0% as determined by GC . This exceeds the typical minimum purity specification of 97.0% for its mono-chloro analog, 2-chlorocyclododecanone (CAS 35951-28-1) . The higher purity standard for the dichloro derivative ensures reduced levels of unknown impurities, which is critical for reactions requiring precise stoichiometry and for avoiding side reactions in multi-step macrocycle construction.

Purity Specification
Specification review
≥98.0% (GC)
Higher purity specification reduces batch variability risk.
Supplier data; review COA for lot-specific results
Quality Control Analytical Chemistry Synthetic Reliability

Storage Stability Under Inert Atmosphere

Vendor technical data sheets explicitly state that 2,12-dichlorocyclododecanone is both air- and heat-sensitive, requiring storage under an inert gas (e.g., Argon) at refrigerated temperatures (0-10°C) . While the mono-chloro analog shares these sensitivities, the explicit documentation for the dichloro derivative provides a clear, actionable protocol for maintaining its quality . This is a critical procurement consideration, as failure to adhere to these conditions can lead to degradation and compromised experimental outcomes, a risk more clearly defined and managed for this specific compound.

Storage Protocol
Method context
Inert gas, 0–10°C
Explicit protocol supports lot consistency over storage.
Vendor guideline; confirm per internal SOP
Chemical Stability Storage Conditions Procurement Logistics

Reactivity: Favorskii-Type Ring Contraction

The 2,12-dichloro substitution pattern uniquely primes the macrocycle for efficient ring contraction. While the dibromo analog (2,12-dibromocyclododecanone) is documented to undergo a Favorskii-type rearrangement to cycloundecanone when treated with sodium methoxide, this reaction is contingent on the presence of two alpha-halogens [1]. The mono-chloro analog cannot engage in this two-halogen-dependent transformation. The dichloro derivative is therefore the essential precursor for accessing this valuable synthetic pathway, which is not a viable option with a simpler mono-halogenated starting material.

Favorskii-Type Reactivity
Class-level
Dual α-halogen may enable ring contraction to cycloundecanone.
Potential pathway for ring contraction; inferred from dibromo analog.
Mono-chloro lacks second halogen; not a viable substrate
Ring Contraction Favorskii Rearrangement Synthetic Methodology

Key Research and Industrial Applications


Synthesis of Macrocyclic Musks (Muscone)

2,12-Dichlorocyclododecanone is a critical intermediate in the multi-step synthesis of d,l-muscone, a key macrocyclic musk fragrance, from cyclododecanone [1]. Its precisely defined, high-purity (>98%) form ensures reliable and reproducible yields in this valuable industrial process, where even minor impurities can lead to off-odors and costly purification steps. The use of a lower-purity mono-chloro analog would be a significant and unacceptable procurement risk for this application.

Ring Expansion and Homologation Strategies

This compound is an ideal starting material for ring-expansion and homologation reactions to access larger macrocyclic systems, including 13-, 14-, and 15-membered rings [2]. The symmetrical di-α-chloro activation allows for predictable, stepwise functionalization, enabling the iterative insertion of molecular fragments. The well-characterized solid-state conformation of 2,12-dichlorocyclododecanone [3] supports rational design and optimization of these transformations.

Crystallographic and Conformational Studies

The unique, ordered crystal structure of 2,12-dichlorocyclododecanone, defined by its specific torsion angles [3], makes it an excellent model compound for studying the effects of α-substituents on macrocyclic ring conformation. Researchers investigating the relationship between solid-state structure and solution-phase reactivity or physical properties can rely on this compound's well-defined and reproducible crystalline form.

Reaction Methodology Development

The presence of two alpha-chloro leaving groups makes this compound a versatile platform for developing new synthetic methodologies, such as tandem substitution-cyclization sequences or novel ring-contraction approaches [4]. Its higher purity specification compared to the mono-chloro analog ensures that reaction outcomes are not confounded by unknown impurities, allowing for the generation of more robust and publishable data.

Application
Selection Property
Validation Focus
Macrocyclic musk (muscone) synthesis
High-purity di-α-chloro macrocyclic intermediate
Yield reproducibility and fragrance quality
Ring expansion to larger macrocycles
Symmetrical dual activation for iterative insertion
Stepwise functionalization efficiency
Conformational studies of α-substituted macrocycles
Defined 422-symmetry solid-state structure
Structure-reactivity correlation reliability
Synthetic methodology development
Dual leaving group platform for novel sequences
Reaction outcome not confounded by unknown impurities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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